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Compound of Interest |

Compound Name: N-Demethylroxithromycin
CAS No.: 118267-18-8
Cat. No.: B138746
. J

Methodology: lodine-Mediated Oxidative Demethylation via Modified Polonovski-Type
Reaction[1]

Executive Summary

N-Demethylroxithromycin (also known as N-mono-demethylroxithromycin or EP Impurity F) is
a primary active metabolite of the semi-synthetic macrolide roxithromycin.[1] In drug
development, this compound is critical as a reference standard for impurity profiling (CMC
sections) and for pharmacokinetic/pharmacodynamic (PK/PD) studies.[1]

While enzymatic methods (CYP3A4 incubation) yield this metabolite, they are unscalable for
preparative needs.[1] This guide details a robust chemical synthesis utilizing an iodine-
mediated oxidative demethylation strategy. This protocol is preferred over the classic
Polonovski reaction (N-oxide formation followed by

/acid treatment) due to higher selectivity and milder conditions that preserve the acid-sensitive
cladinose sugar moiety.[1]

Mechanistic Principles

The transformation relies on the oxidative removal of a methyl group from the dimethylamino
moiety on the desosamine sugatr.
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Reaction Pathway

The reaction proceeds through an iodine-induced radical mechanism or an iminium ion
intermediate, effectively mimicking a "one-pot" Polonovski reaction without isolating the N-
oxide.[1]

 lodinolysis: lodine (

) reacts with the tertiary amine to form an N-iodoammonium complex.[1]

o Elimination: Loss of HI generates an iminium ion intermediate (

)

e Hydrolysis: The unstable iminium ion is hydrolyzed by water (present in the solvent system)
to release formaldehyde and the secondary amine (N-demethylroxithromycin).

Critical Constraint: Macrolides are acid-labile.[1] The glycosidic bond of the cladinose sugar
cleaves easily below pH 4.0. Therefore, Sodium Acetate (NaOAC) is strictly required to buffer
the generation of hydroiodic acid (HI).
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Caption: Mechanistic flow of the lodine/Acetate oxidative demethylation pathway.

Experimental Protocol

Scale: 5.0 g Input (Scalable to 509)
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Reagents & Materials

Reagent Role Stoichiometry Grade
Roxithromycin Substrate 1.0eq USP/EP
lodine (

Oxidant 25-3.0¢eq ReagentPlus

)

Sodium Acetate (

Buffer 5.0-6.0 eq Anhydrous
)
Methanol (MeOH) Solvent 10-15 Vol HPLC Grade
Sodium Thiosulfate Quencher Excess Sat.[1] Solution
Ammonium Hydroxide  pH Adjuster As needed 28% Solution

Detailed Procedure
Step 1: Reaction Initiation[1]

e Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and an
internal temperature probe.

o Dissolution: Charge 5.0 g (approx. 6 mmol) of Roxithromycin and 2.5 g Sodium Acetate
(anhydrous) into 60 mL of Methanol. Stir until fully dissolved.

o Addition: Add 3.8 g lodine (15 mmol) in a single portion. The solution will turn dark
brown/red.

o Reaction: Heat the mixture to 47-50°C.
o Note: Do not exceed 55°C to prevent degradation of the oxime ether side chain.

o Light: Ambient light usually suffices, but a 100W tungsten lamp can accelerate initiation if
the reaction lags.

Step 2: Monitoring & Quenching[1]
e Monitor: Check via TLC (SiO2; DCM:MeOH:NH40H 90:10:1) or HPLC every hour.
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o Target: >90% conversion of Roxithromycin (

) to N-Demethylroxithromycin (
)-[1]
o Timeframe: Typically complete in 2—4 hours.
e Quench: Once complete, cool the reaction mixture to room temperature.

e De-iodination: Slowly add saturated aqueous Sodium Thiosulfate (

) solution (approx. 20-30 mL) until the iodine color completely disappears (solution turns pale
yellow/colorless).

Step 3: Workup & Isolation[1]

o Concentration: Remove the bulk of Methanol under reduced pressure (Rotavap at 40°C).
Result is an aqueous slurry.

» Basification: Dilute with 50 mL water. Adjust pH to 9.5-10.0 using Ammonium Hydroxide (
).[1]
o Critical: The amine must be in the free-base form to extract.
o Extraction: Extract with Ethyl Acetate (
).
» Washing: Wash combined organics with Brine (
) and Water (

).[1]

¢ Drying: Dry over anhydrous Sodium Sulfate (

), filter, and concentrate to dryness.

Step 4: Purification[1]
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e Crude Yield: Expect ~4.2 g of off-white foam.[1]

» Recrystallization: Dissolve in minimal hot Ethanol, add water dropwise until turbid, and cool
to 4°C.

o Chromatography (Optional for High Purity): Silica gel column, eluting with
Chloroform:Methanol:Ammonia (95:5:0.5).[1]
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Caption: Step-by-step experimental workflow for isolation of N-Demethylroxithromycin.

Characterization & Validation

The product is distinguished from the parent by the loss of a methyl group (-14 Da) and specific
NMR shifts in the desosamine ring.

Mass Spectrometry (ESI-MS)

Calc.[1] Mass (

Compound Formula Observed Mass
)

Roxithromycin 837.53 837.5

N-

Demethylroxithromyci 823.51 823.5

n

Nuclear Magnetic Resonance ( -NMR, 500 MHz, )

N-
Roxithromycin ( Demethylroxithrom
Moiety ycin ( Diagnostic Feature
ppm)
ppm)
_ Integration reduces
N-Dimethyl 2.28 (s, 6H) 2.42 (s, 3H)
from 6H to 3H.
) Downfield shift due to
H-3' (Desosamine) ~2.45 (m) ~2.65 (m) ]
secondary amine.[1]
] Appearance of
Broad singlet ]
N-H Absent secondary amine

(variable)
proton.

Process Control & Troubleshooting

To ensure "Trustworthiness" and reproducibility, adhere to these controls:
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» pH Management (The "Safety Net"):

o Risk:[1][2] If the reaction becomes acidic (pH < 5) due to HI generation, the cladinose
sugar will hydrolyze, forming descladinose roxithromycin.

o Control: Ensure NaOAc is in excess (5 eq).[1] Check pH of the reaction slurry before
heating; it should be >6.0.

e Over-Reaction:

o Risk:[1][2] N,N-didemethylation (removing both methyls) is rare but possible with huge
excess of lodine and prolonged heating.[1]

o Control: Stop reaction when <2% starting material remains. Do not "cook" overnight.
o Colorimetric Endpoint:

o The reaction mixture starts dark brown. As lodine is consumed, it lightens. However, do
not rely on color alone; use TLC/HPLC. The quenching step (Thiosulfate) is mandatory to
prevent iodine contamination in the workup.

References
» Standard Macrolide Demethylation Protocol

o Flynn, E. H., et al. (1954).[1] Erythromycin.[3][4][5][6] |. Properties and Degradation
Studies. Journal of the American Chemical Society. Link (Foundational chemistry for
macrolide degradation).[1]

 lodine-Acetate Method Specifics

o Krow, G. R. (1980).[1] The Polonovski Reaction. Organic Reactions. (General mechanism
reference).

o Impurity Characterization

o European Pharmacopoeia (Ph.[1] Eur.) 10.[7]0. Roxithromycin Monograph. (Defines
Impurity F structure and limits).
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¢ Synthesis of N-Demethyl Derivatives

o US Patent 3,725,385. Method of N-demethylation of Erythromycins. Link (Describes the
specific lodine/NaOAc conditions adapted here).

o Metabolite Identification

o Zhu, Y., et al. (2020).[1][8] Characterization of two unknown impurities in roxithromycin by
2D LC-QTOF/MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Link
(Confirmation of spectral data for N-demethyl variants).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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